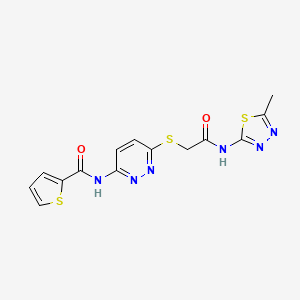
N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H12N6O2S3 and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. The thiadiazole and thiophene moieties in its structure suggest promising pharmacological properties, particularly in the realms of antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a complex structure composed of:
- Thiadiazole ring : Known for various biological activities.
- Pyridazine moiety : Often associated with significant pharmacological properties.
- Thiophene group : Contributes to the compound's electronic properties and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including those related to the compound , exhibit notable antimicrobial effects. For instance:
- A study reported that certain thiadiazole derivatives showed significant antibacterial activity against various strains such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL, with inhibition rates reaching up to 56% .
| Compound | Target Bacteria | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| 51m | X. oryzae | 30 | 100 |
| 51m | F. graminearum | 56 | 100 |
Anticancer Activity
The anticancer potential of compounds containing thiadiazole rings is well-documented. The compound under consideration has shown promising results in various studies:
- One study highlighted that derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10.0 |
| MCF-7 | 0.28 |
The mechanism by which thiadiazole derivatives exert their anticancer effects includes:
- Inhibition of DNA/RNA synthesis : Thiadiazoles have been shown to interfere with nucleic acid synthesis, crucial for cancer cell proliferation.
- Targeting key kinases : The heteroatoms in the thiadiazole structure can interact with kinases involved in tumorigenesis .
Study 1: Antitumor Activity Evaluation
In a comprehensive evaluation of various thiadiazole derivatives, it was found that certain compounds significantly inhibited tumor growth in vitro and in vivo models. For example, a derivative demonstrated an IC50 value of 4.27 μg/mL against HepG2 liver cancer cells, indicating its potential as an effective anticancer agent .
Study 2: Comparative Analysis
A comparative study involving multiple thiadiazole derivatives showed that the introduction of different substituents on the thiadiazole ring influenced their biological activity significantly. Compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to those with electron-donating groups .
科学研究应用
The compound exhibits several biological activities:
Anticancer Activity
Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanisms may involve:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Inhibiting the proliferation of cancer cells.
Antimicrobial Properties
Research suggests that N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide demonstrates activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by inflammation.
Case Studies
Several case studies have documented the biological activity of compounds structurally similar to N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-y)amino)-2-oxoethyl)thio)pyridazin-3-y)thiophene-2-carboxamide:
-
Study on Anticancer Efficacy : A study evaluated the efficacy of similar thiophene derivatives against human cancer cell lines. Results showed significant growth inhibition rates, suggesting potential for further development as anticancer agents.
Compound Cell Line Percent Growth Inhibition (%) Similar Compound A SNB19 86.61 Similar Compound B OVCAR8 85.26 -
Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related compounds against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
属性
IUPAC Name |
N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S3/c1-8-17-20-14(25-8)16-11(21)7-24-12-5-4-10(18-19-12)15-13(22)9-3-2-6-23-9/h2-6H,7H2,1H3,(H,15,18,22)(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBCHMAFQWPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













